molecular formula C25H22IN3O3 B11517239 Nalpha-[(benzyloxy)carbonyl]-N-(4-iodophenyl)tryptophanamide

Nalpha-[(benzyloxy)carbonyl]-N-(4-iodophenyl)tryptophanamide

Cat. No.: B11517239
M. Wt: 539.4 g/mol
InChI Key: MCQHBMBQDSYZTA-UHFFFAOYSA-N
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Description

BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODOPHENYL)CARBAMOYL]ETHYL]CARBAMATE is a complex organic compound that features an indole moiety, a benzyl group, and an iodophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODOPHENYL)CARBAMOYL]ETHYL]CARBAMATE typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable catalyst.

    Carbamoylation: The final step involves the formation of the carbamate linkage. This can be achieved by reacting the indole derivative with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODOPHENYL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • BENZYL N-[2-(1H-INDOL-3-YL)ETHYL]CARBAMATE
  • N-[2-(1H-INDOL-3-YL)ETHYL]-2-(4-ISOBUTYLPHENYL)PROPANAMIDE

Uniqueness

BENZYL N-[2-(1H-INDOL-3-YL)-1-[(4-IODOPHENYL)CARBAMOYL]ETHYL]CARBAMATE is unique due to the presence of the iodophenyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C25H22IN3O3

Molecular Weight

539.4 g/mol

IUPAC Name

benzyl N-[3-(1H-indol-3-yl)-1-(4-iodoanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C25H22IN3O3/c26-19-10-12-20(13-11-19)28-24(30)23(14-18-15-27-22-9-5-4-8-21(18)22)29-25(31)32-16-17-6-2-1-3-7-17/h1-13,15,23,27H,14,16H2,(H,28,30)(H,29,31)

InChI Key

MCQHBMBQDSYZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)I

Origin of Product

United States

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